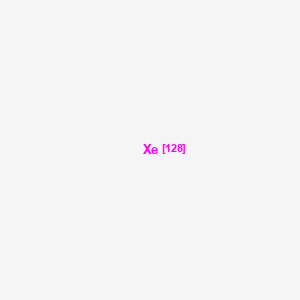
Xenon-128
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xenon-128 is one of the stable isotopes of the noble gas xenon, which belongs to Group 18 of the periodic table. It is a colorless, odorless, and tasteless gas that is heavier than air. This compound has an atomic number of 54 and a mass number of 128, consisting of 54 protons and 74 neutrons . This isotope is naturally occurring and makes up about 1.91% of the xenon found in the Earth’s atmosphere .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Xenon-128 can be isolated from the atmosphere through the fractional distillation of liquid air. This process involves cooling air to very low temperatures to liquefy it, followed by a series of distillation steps to separate xenon from other gases .
Industrial Production Methods: In industrial settings, xenon is typically produced as a byproduct of the separation of oxygen and nitrogen from air. The process involves the use of cryogenic distillation, where air is cooled to extremely low temperatures to liquefy it, and then xenon is separated from the other components through fractional distillation .
Análisis De Reacciones Químicas
Types of Reactions: Xenon-128, like other xenon isotopes, is generally inert due to its full valence electron shell. under specific conditions, it can form compounds, particularly with highly electronegative elements such as fluorine and oxygen .
Common Reagents and Conditions:
Oxidation: Xenon can react with fluorine to form xenon hexafluoride (XeF6) under high pressure and temperature conditions.
Reduction: Xenon compounds can be reduced back to elemental xenon under specific conditions.
Substitution: Xenon can undergo substitution reactions to form various xenon fluorides and oxides.
Major Products:
- Xenon hexafluoride (XeF6)
- Xenon difluoride (XeF2)
- Xenon trioxide (XeO3)
Aplicaciones Científicas De Investigación
Xenon-128 has several important applications in scientific research:
Nuclear Physics: Due to its stable nature, this compound is used in experiments involving neutron capture and nuclear reactions.
Medical Imaging: Xenon isotopes, including this compound, are used in hyperpolarized magnetic resonance imaging (MRI) to study lung ventilation and other physiological processes.
Cryogenics: Xenon is used in cryogenic applications due to its low boiling point.
Lighting and Lasers: Xenon is used in high-intensity discharge lamps and lasers, including xenon flash lamps and bactericidal lamps.
Mecanismo De Acción
The mechanism by which xenon-128 exerts its effects is primarily related to its physical properties rather than chemical reactivity. In medical imaging, hyperpolarized this compound enhances the MRI signal by increasing nuclear polarization, which compensates for the low density of gas compared to solid tissue . This allows for detailed imaging of lung ventilation and other physiological processes.
Comparación Con Compuestos Similares
Xenon-129: Another stable isotope of xenon used in MRI and nuclear physics.
Xenon-130: Used in similar applications as xenon-128 but with different nuclear properties.
Krypton-84: Another noble gas isotope used in lighting and imaging applications.
Uniqueness of this compound: this compound is unique due to its specific nuclear properties, which make it particularly useful in neutron capture experiments and hyperpolarized MRI. Its stable nature and relatively high natural abundance also make it more accessible for various applications compared to other isotopes .
Propiedades
Número CAS |
27818-78-6 |
|---|---|
Fórmula molecular |
Xe |
Peso molecular |
127.90353075 g/mol |
Nombre IUPAC |
xenon-128 |
InChI |
InChI=1S/Xe/i1-3 |
Clave InChI |
FHNFHKCVQCLJFQ-OIOBTWANSA-N |
SMILES isomérico |
[128Xe] |
SMILES canónico |
[Xe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


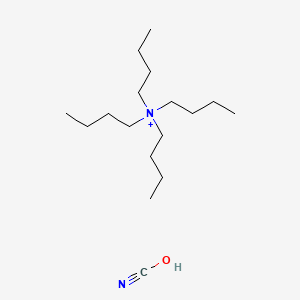
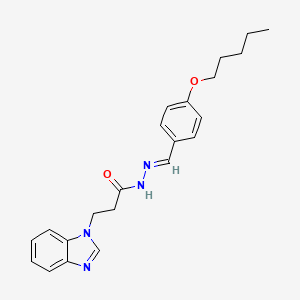
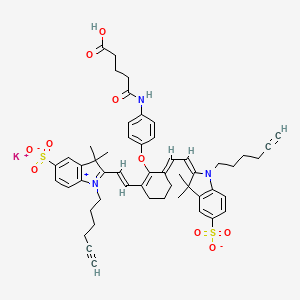
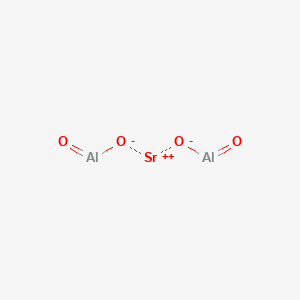
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)
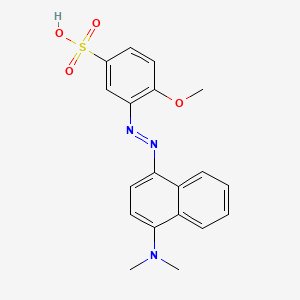
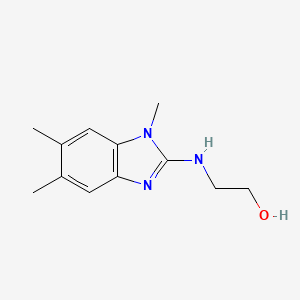

![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12057407.png)
![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)
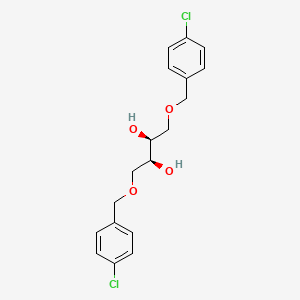
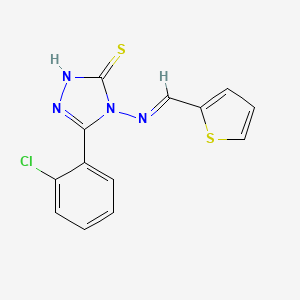
![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)

